Cas no 1261802-20-3 (3-Iodo-2-fluoropyridine-5-sulfonyl chloride)

3-ヨード-2-フルオロピリジン-5-スルホニルクロリドは、高反応性の有機合成中間体であり、特に医薬品や農薬の開発において重要な役割を果たします。この化合物は、ピリジン骨格にヨード、フルオロ、スルホニルクロリド基が導入された特異な構造を持ち、多様な求核置換反応やカップリング反応に利用可能です。スルホニルクロリド基はアミンとの反応性が高く、スルホンアミド誘導体の効率的な合成が可能です。また、ヨード基はパラジウム触媒を用いたクロスカップリング反応の起点として有用です。これらの特性から、複雑な分子構築における柔軟なビルディングブロックとして活用されています。

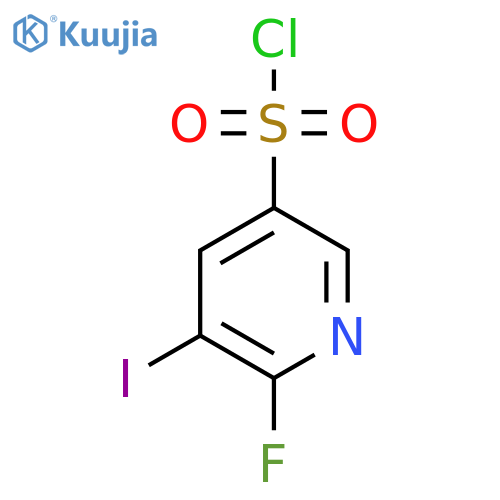

1261802-20-3 structure

商品名:3-Iodo-2-fluoropyridine-5-sulfonyl chloride

CAS番号:1261802-20-3

MF:C5H2ClFINO2S

メガワット:321.495754718781

CID:4924279

3-Iodo-2-fluoropyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-2-fluoropyridine-5-sulfonyl chloride

-

- インチ: 1S/C5H2ClFINO2S/c6-12(10,11)3-1-4(8)5(7)9-2-3/h1-2H

- InChIKey: PJVLHNCVEBQAIN-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=CC(=C1)S(=O)(=O)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.4

3-Iodo-2-fluoropyridine-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023027551-1g |

3-Iodo-2-fluoropyridine-5-sulfonyl chloride |

1261802-20-3 | 97% | 1g |

$1,764.00 | 2022-04-03 | |

| Alichem | A023027551-500mg |

3-Iodo-2-fluoropyridine-5-sulfonyl chloride |

1261802-20-3 | 97% | 500mg |

$1,058.40 | 2022-04-03 | |

| Alichem | A023027551-250mg |

3-Iodo-2-fluoropyridine-5-sulfonyl chloride |

1261802-20-3 | 97% | 250mg |

$734.40 | 2022-04-03 |

3-Iodo-2-fluoropyridine-5-sulfonyl chloride 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1261802-20-3 (3-Iodo-2-fluoropyridine-5-sulfonyl chloride) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量